molecular formula C18H16N6O3S B2736885 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide CAS No. 852376-76-2

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Cat. No.: B2736885
CAS No.: 852376-76-2
M. Wt: 396.43
InChI Key: WZSKIGUBMITKRW-UHFFFAOYSA-N
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Description

2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a useful research compound. Its molecular formula is C18H16N6O3S and its molecular weight is 396.43. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

Compounds structurally related to "2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide" have been explored for their potential pharmacological properties. For instance, derivatives of [1,2,4]triazolo[4,3-a]quinazolin-5-ones have shown significant H1-antihistaminic activity with minimal sedation, making them promising candidates for new antihistaminic agents (Alagarsamy et al., 2009). Similarly, certain heterocycles incorporating a thiadiazole moiety have demonstrated insecticidal properties against the cotton leafworm, indicating their utility in agricultural pest control (Fadda et al., 2017).

Chemical Synthesis and Structural Analysis

Research on compounds with [1,2,4]triazolo[4,3-b]pyridazine moieties also includes advancements in synthesis techniques and structural analysis. A study on the synthesis, structure analysis, and theoretical calculations of a related compound highlights the pharmaceutical importance of pyridazine analogs in medicinal chemistry (Sallam et al., 2021). These compounds' comprehensive elucidation using XRD and DFT calculations offers insights into their potential biological activity and interaction mechanisms.

Potential Anticancer and Antimicrobial Activities

Modification of similar acetamide compounds to include alkylurea moieties has been studied for enhancing anticancer effects and reducing toxicity. Such modifications have shown promising results in inhibiting PI3Ks and mTOR, crucial targets in cancer therapy, with reduced acute oral toxicity (Wang et al., 2015). Additionally, novel synthetic approaches to pyrrolo-isoxazole and related heterocycles have been explored for their potential antimicrobial and anticancer activities, further demonstrating the compound's versatility in drug development (Amer et al., 2007).

Properties

IUPAC Name

2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3S/c1-11-9-14(23-27-11)19-16(25)10-28-17-8-7-15-20-21-18(24(15)22-17)12-3-5-13(26-2)6-4-12/h3-9H,10H2,1-2H3,(H,19,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSKIGUBMITKRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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